Home > Products > Screening Compounds P54863 > 2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-(4-fluorophenyl)acetamide
2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-(4-fluorophenyl)acetamide -

2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-(4-fluorophenyl)acetamide

Catalog Number: EVT-5451807
CAS Number:
Molecular Formula: C28H22FN5O
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Infigratinib (BGJ398)

Compound Description: Infigratinib is a pan-fibroblast growth factor receptor (FGFR) inhibitor, clinically proven effective in treating cholangiocarcinoma. [] This drug received approval from the FDA for this specific application. []

Pemigatinib (INCB054828)

Compound Description: Similar to infigratinib, pemigatinib is another selective drug with FDA approval for treating cholangiocarcinoma, a rare form of bile duct cancer. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Identified through virtual screening using infigratinib's pharmacophore, Hit-1 demonstrates promising binding affinity to FGFR-1, exceeding even that of infigratinib. []

Relevance: Although Hit-1 doesn't share the exact core structure with 2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide, its identification as a potent FGFR-1 binder underscores the significance of specific pharmacophoric features, such as hydrogen bond donors, hydrophobic regions, positive ionizable groups, and aromatic rings, which are also present in our target compound. [] This shared pharmacophoric space suggests that 2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide might exhibit similar biological activity against FGFR-1.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Another compound discovered through virtual screening based on infigratinib's pharmacophore, Hit-4 also displays high binding affinity to FGFR-1, exceeding infigratinib's binding affinity. []

Relevance: Importantly, Hit-4 shares the entire pharmacophoric space of infigratinib, [] suggesting that it might interact with FGFR-1 in a similar manner as infigratinib. As 2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide exhibits structural similarities with infigratinib, it's conceivable that it might also possess comparable pharmacophoric features to Hit-4 and exhibit potential FGFR-1 inhibitory activity.

JNJ 7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine)

Compound Description: This compound is identified as a selective and potent antagonist of the histamine H4 receptor (H4R). []

VUF 6002 (1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine)

Compound Description: VUF 6002 is another potent and selective H4R antagonist. []

Properties

Product Name

2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-(4-fluorophenyl)acetamide

IUPAC Name

2-[3-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C28H22FN5O

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C28H22FN5O/c1-17-11-24-25(12-18(17)2)33-28(32-24)19(14-30)13-20-15-34(26-6-4-3-5-23(20)26)16-27(35)31-22-9-7-21(29)8-10-22/h3-13,15H,16H2,1-2H3,(H,31,35)(H,32,33)/b19-13-

InChI Key

UWNDDAMLRCLOIR-UYRXBGFRSA-N

SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)C#N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)C#N

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.